molecular formula C23H17FN4O5 B2669751 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 921798-30-3

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2669751
CAS RN: 921798-30-3
M. Wt: 448.41
InChI Key: SXSIUABINLGYFG-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H17FN4O5 and its molecular weight is 448.41. The purity is usually 95%.
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Scientific Research Applications

Peripheral Benzodiazepine Receptor Studies

Research has explored the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds for studying the peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds have shown high in vitro affinity and selectivity for PBRs, with potential implications for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Synthesis and Evaluation of Selective Ligands

Another study focused on the radiosynthesis of DPA-714, a novel ligand for the translocator protein (18 kDa), highlighting its potential for in vivo imaging using PET. The study detailed the synthesis process, yielding a compound with high specificity and the ability to be labeled with fluorine-18, facilitating brain imaging studies (Dollé et al., 2008).

Antitumor and Anticancer Activities

Investigations into the antitumor activities of specific acetamide derivatives have demonstrated selective anti-tumor effects, suggesting a promising avenue for developing new anticancer agents. The synthesis process and in vitro antitumor activity tests have been documented, indicating potential therapeutic applications (Xiong Jing, 2011).

Kinase Inhibitory and Anticancer Activities

Research has also delved into the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, evaluating their Src kinase inhibitory and anticancer activities. This work contributes to understanding the structure-activity relationship and potential clinical applications in cancer therapy (Fallah-Tafti et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine with 4-fluoroacetophenone followed by acetylation of the resulting product.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine", "4-fluoroacetophenone", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine (1.0 equiv) in dichloromethane, add 4-fluoroacetophenone (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: After completion of the reaction, add water to the reaction mixture and extract the product with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in methanol and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: After completion of the reaction, add water to the reaction mixture and extract the product with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide." ] }

CAS RN

921798-30-3

Product Name

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Molecular Formula

C23H17FN4O5

Molecular Weight

448.41

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H17FN4O5/c24-15-4-6-16(7-5-15)26-20(29)12-27-17-2-1-9-25-21(17)22(30)28(23(27)31)11-14-3-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)

InChI Key

SXSIUABINLGYFG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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